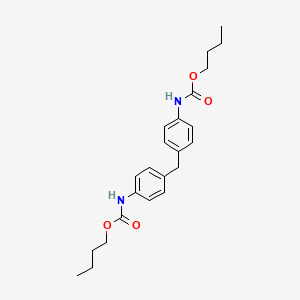

4,4'-Methylenebis(butyl N-phenylcarbamate)

説明

特性

CAS番号 |

47636-24-8 |

|---|---|

分子式 |

C23H30N2O4 |

分子量 |

398.5 g/mol |

IUPAC名 |

butyl N-[4-[[4-(butoxycarbonylamino)phenyl]methyl]phenyl]carbamate |

InChI |

InChI=1S/C23H30N2O4/c1-3-5-15-28-22(26)24-20-11-7-18(8-12-20)17-19-9-13-21(14-10-19)25-23(27)29-16-6-4-2/h7-14H,3-6,15-17H2,1-2H3,(H,24,26)(H,25,27) |

InChIキー |

BGUPPTZHROQIDH-UHFFFAOYSA-N |

正規SMILES |

CCCCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCCC |

製品の起源 |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4,4 Methylenebis Butyl N Phenylcarbamate

Strategies for Carbamate (B1207046) Bond Formation in Methylenebis(phenyl) Scaffolds

The formation of the carbamate bonds in 4,4'-Methylenebis(butyl N-phenylcarbamate) can be approached through several synthetic strategies. These methods primarily revolve around the reaction of a derivative of 4,4'-methylenedianiline (B154101) with a source of the butoxycarbonyl group.

Direct Carbamation Approaches (referencing related MDI-derived carbamates)

Direct carbamation methods involve the reaction of 4,4'-methylenedianiline (MDA) or its derivatives with a reagent that introduces the butyl carbamate functionality. While a specific protocol for the target compound is not extensively documented, the synthesis of analogous MDI-derived carbamates provides a strong basis for proposed routes. A plausible and common approach is the reaction of 4,4'-Methylenebis(phenyl isocyanate) (MDI) with butanol. The isocyanate groups of MDI are highly electrophilic and readily react with the hydroxyl group of butanol to form the carbamate linkages.

Another direct approach is the oxidative carbonylation of MDA in the presence of butanol. This method avoids the use of phosgene (B1210022) to produce MDI first. In this process, carbon monoxide and an oxidizing agent are used to form the carbamate in a single step.

A non-phosgene route that has been explored for similar carbamates involves the reaction of aniline (B41778) with dimethyl carbonate to produce methyl N-phenyl carbamate (MPC). researchgate.netacs.orgresearchgate.netrsc.org This intermediate can then be condensed with formaldehyde (B43269) to yield dimethyl methylene (B1212753) diphenyl-4,4'-dicarbamate (MDC). researchgate.netacs.org Subsequent transesterification with butanol could, in principle, yield the desired 4,4'-Methylenebis(butyl N-phenylcarbamate).

The following table summarizes catalyst systems and yields for the synthesis of the related intermediate, methyl N-phenyl carbamate (MPC), which highlights the feasibility of such carbamation reactions.

| Catalyst | Support | Reactants | Product Yield | Selectivity | Reference |

| Zn(OAc)₂ | Activated Carbon | Aniline, Dimethyl Carbonate | 78% | 98% | researchgate.netacs.org |

| ZnCl₂ | - | Methyl Phenyl Carbamate, Formaldehyde | 87.4% (for MDC) | - | researchgate.netacs.org |

| Zn/Al/Ce Mixed Oxides | - | Aniline, Dimethyl Carbonate | 78.2% | 81.6% | rsc.org |

| PbO | - | Phenylurea, Methanol | 84.75% | 95.21% (conversion) | researchgate.net |

Alternative Synthetic Routes to 4,4'-Methylenebis(butyl N-phenylcarbamate)

Alternative synthetic pathways to 4,4'-Methylenebis(butyl N-phenylcarbamate) can be envisioned to circumvent the use of highly reactive isocyanates or to explore different reaction conditions. One such route involves the use of butyl chloroformate. In this method, 4,4'-methylenedianiline would be treated with butyl chloroformate in the presence of a base to neutralize the HCl byproduct. This is a classical and versatile method for carbamate synthesis. nih.gov

Another potential route is the Curtius rearrangement of a corresponding diacyl azide. rsc.org This would involve the synthesis of a dicarboxylic acid, its conversion to a diacyl azide, and subsequent rearrangement in the presence of butanol to form the bis-carbamate.

The use of "masked isocyanates," such as hindered ureas, presents another innovative approach. nih.gov A suitably designed urea (B33335) derivative could decompose to generate the isocyanate in situ, which would then be trapped by butanol.

Elucidation of Reaction Mechanisms in the Synthesis of 4,4'-Methylenebis(butyl N-phenylcarbamate)

The mechanisms governing the formation of 4,4'-Methylenebis(butyl N-phenylcarbamate) are fundamental to optimizing reaction conditions and improving yields.

Nucleophilic Addition Pathways in Carbamate Formation

The most direct synthesis of 4,4'-Methylenebis(butyl N-phenylcarbamate) involves the nucleophilic addition of butanol to the isocyanate groups of MDI. The generally accepted mechanism proceeds in two steps: a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group, followed by a proton transfer to the nitrogen atom. rsc.org The reactivity of the isocyanate is enhanced by electron-withdrawing groups on the phenyl ring and can be influenced by the steric hindrance of the incoming nucleophile. rsc.orgnih.gov

In the case of carbamate formation from chloroformates, the mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, with the subsequent elimination of a chloride ion.

Enamides and enecarbamates have also been shown to act as nucleophiles in the presence of a Lewis acid catalyst, which could be relevant for functionalization reactions. nih.gov

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a crucial role in the synthesis of carbamates, often enabling milder reaction conditions and improving reaction rates and selectivity. In the context of MDI-derived carbamates, various catalysts have been investigated. For the synthesis of methyl phenyl carbamate from aniline and dimethyl carbonate, zinc acetate (B1210297) supported on activated carbon has shown high yield and selectivity. researchgate.netacs.org Lead compounds have also been reported as effective catalysts for the synthesis of MPC from phenylurea and methanol. researchgate.net

For the reaction of isocyanates with alcohols, both acid and base catalysis are known to be effective. Tertiary amines, such as triethylamine, can act as catalysts by activating the alcohol through hydrogen bonding, making it a more potent nucleophile. researchgate.net Metal catalysts, including those based on tin, zinc, and cerium, have also been employed to facilitate carbamate and urea formation. organic-chemistry.orgnih.gov The choice of catalyst can significantly influence the reaction pathway and the distribution of products.

Transition metal complexes have been shown to promote the conversion of carbamoyl (B1232498) complexes into isocyanates, which can then react with alcohols to form carbamates, providing further evidence for the role of metal-mediated pathways. electronicsandbooks.com

Synthesis of Derivatives and Functionalization of 4,4'-Methylenebis(butyl N-phenylcarbamate)

The core structure of 4,4'-Methylenebis(butyl N-phenylcarbamate) allows for the synthesis of various derivatives by modifying the butyl or phenyl groups. For instance, replacing butanol with other alcohols, such as cyclohexanol, would yield the corresponding 4,4'-methylenebis(cyclohexyl N-phenylcarbamate). uni.lusigmaaldrich.com This highlights the versatility of the synthetic methods to introduce different alkoxy groups.

The following table compares the properties of 4,4'-Methylenebis(butyl N-phenylcarbamate) with its cyclohexyl derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |

| 4,4'-Methylenebis(butyl N-phenylcarbamate) | C₂₃H₃₀N₂O₄ | 398.5 | BGUPPTZHROQIDH-UHFFFAOYSA-N |

| 4,4'-Methylenebis(cyclohexyl N-phenylcarbamate) | C₂₇H₃₄N₂O₄ | 450.6 | LIMGWHSDVWULRD-UHFFFAOYSA-N |

Functionalization of the existing molecule could be achieved through reactions on the phenyl rings or the methylene bridge, although this is less commonly explored for this class of compounds. The presence of the carbamate groups directs electrophilic substitution on the phenyl rings, but the reaction conditions would need to be carefully controlled to avoid side reactions with the carbamate functionality.

Exploration of Oxidation Reactions

While specific studies on the oxidation of 4,4'-Methylenebis(butyl N-phenylcarbamate) are not extensively documented in the literature, the reactivity of the carbamate functionality and the methylene bridge suggests potential pathways for oxidation. The carbamate group itself is generally stable to oxidation. However, the benzylic methylene group situated between the two phenyl rings is a potential site for oxidative transformation under specific conditions.

Potential Oxidation Reactions:

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Potassium permanganate (B83412) (KMnO₄) | 4,4'-Carbonylbis(butyl N-phenylcarbamate) | Strong oxidizing conditions |

| Chromium trioxide (CrO₃) | 4,4'-Carbonylbis(butyl N-phenylcarbamate) | Acidic medium |

| Mild oxidizing agents | Hydroxylated derivatives | Controlled conditions |

The expected primary product of vigorous oxidation would be the corresponding benzophenone (B1666685) derivative, 4,4'-Carbonylbis(butyl N-phenylcarbamate), where the methylene bridge is converted to a carbonyl group. The mechanism would likely involve the formation of a radical or an intermediate diol at the benzylic position, which is then further oxidized to the ketone.

Investigation of Reduction Reactions

The reduction of carbamates is a well-established transformation in organic synthesis. For 4,4'-Methylenebis(butyl N-phenylcarbamate), the carbamate linkages are the primary sites for reduction. The specific products of reduction are highly dependent on the reducing agent employed.

Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are known to reduce carbamates to their corresponding N-methylamines. stackexchange.com In the case of 4,4'-Methylenebis(butyl N-phenylcarbamate), this would result in the cleavage of the carbamate bond to yield N-methylated anilines and butanol.

Expected Products from Reduction with LiAlH₄:

| Starting Material | Reducing Agent | Expected Products |

| 4,4'-Methylenebis(butyl N-phenylcarbamate) | Lithium Aluminum Hydride (LiAlH₄) | 4,4'-Methylenebis(N-methylaniline) and Butanol |

The mechanism for LiAlH₄ reduction of carbamates involves the nucleophilic attack of the hydride on the carbonyl carbon of the carbamate. This is followed by the collapse of the tetrahedral intermediate and subsequent reduction of the resulting iminium ion intermediate.

Substitution Reaction Studies on the Carbamate Backbone

The carbamate backbone of 4,4'-Methylenebis(butyl N-phenylcarbamate) presents several possibilities for substitution reactions, although these are generally less common than reactions at the carbonyl group. Nucleophilic substitution reactions can occur, but they often require harsh conditions or specific activation. numberanalytics.com

Basic hydrolysis of phenyl carbamates derived from primary amines can proceed through an E1cb-type mechanism, leading to the formation of an isocyanate intermediate. acs.org This reactive intermediate can then be trapped by various nucleophiles. For instance, reaction with an amine would lead to the formation of a urea, while reaction with an alcohol would regenerate a carbamate with a different alcohol moiety.

Potential Substitution Reactions:

| Reagent | Reaction Type | Potential Product |

| Strong base (e.g., NaOH) followed by an amine (R₂NH) | Nucleophilic Substitution (via isocyanate) | Urea derivative |

| Strong base (e.g., NaOH) followed by an alcohol (R'OH) | Nucleophilic Substitution (via isocyanate) | Transesterified carbamate |

These reactions allow for the modification of the butyl groups on the carbamate backbone, offering a pathway to alter the properties of the molecule.

Rational Design and Synthesis of Structural Analogs and Homologs

The rational design and synthesis of analogs and homologs of 4,4'-Methylenebis(butyl N-phenylcarbamate) can be approached by systematically modifying its core components: the central methylenebis(phenyl) unit, the N-phenyl groups, and the butyl chains of the carbamate. Such modifications can be used to fine-tune the molecule's physical and chemical properties for various applications.

The primary synthetic route to 4,4'-Methylenebis(butyl N-phenylcarbamate) is inferred from the synthesis of similar compounds, which involves the reaction of 4,4'-Methylenebis(phenyl isocyanate) (MDI) with the corresponding alcohol, in this case, butanol. This modular synthesis is highly amenable to the creation of analogs.

Strategies for Analog and Homolog Synthesis:

| Component to Modify | Synthetic Strategy | Example Analogs/Homologs |

| Alkyl chain | Varying the alcohol used in the synthesis (e.g., methanol, ethanol, propanol, longer chain alcohols). | 4,4'-Methylenebis(methyl N-phenylcarbamate), 4,4'-Methylenebis(ethyl N-phenylcarbamate) |

| N-Aryl group | Using substituted anilines to generate the initial isocyanate or reacting MDI with a substituted phenol (B47542). | Analogs with electron-donating or electron-withdrawing groups on the phenyl rings. |

| Methylene bridge | Utilizing alternative diarylmethanes as starting materials. | Analogs with substituted methylene bridges or longer alkylidene bridges. |

The synthesis of these analogs would typically follow a similar procedure, reacting the appropriate diisocyanate with the desired alcohol or phenol in a suitable solvent, often with a catalyst to promote the reaction. The characterization of these new compounds would rely on standard spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry.

Advanced Characterization Techniques and Structural Elucidation of 4,4 Methylenebis Butyl N Phenylcarbamate

Spectroscopic Analysis in the Comprehensive Characterization of 4,4'-Methylenebis(butyl N-phenylcarbamate)

Spectroscopic analysis provides a detailed view of the molecular structure, from the connectivity of atoms to the identification of functional groups. The combination of different spectroscopic methods offers a synergistic approach to confirming the identity and purity of 4,4'-Methylenebis(butyl N-phenylcarbamate).

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy is instrumental in identifying the various proton environments within the 4,4'-Methylenebis(butyl N-phenylcarbamate) molecule. The chemical shift, integration, and multiplicity of each signal offer valuable clues to the structure. Due to the molecule's symmetry, the two butyl N-phenylcarbamate moieties are expected to be chemically equivalent, simplifying the spectrum.

Interactive Data Table: ¹H NMR Spectral Data for 4,4'-Methylenebis(butyl N-phenylcarbamate) Note: Specific peak assignments are based on typical chemical shifts for similar structural motifs, as detailed spectral data with assignments for this compound is not widely available in the literature.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Tentative Assignment |

|---|---|---|---|

| ~ 7.3 | d | 4H | Aromatic Protons (ortho to NH) |

| ~ 7.1 | d | 4H | Aromatic Protons (meta to NH) |

| ~ 6.5-7.0 | br s | 2H | N-H (Carbamate) |

| ~ 4.1 | t | 4H | O-CH₂ (Butoxy) |

| ~ 3.8 | s | 2H | Ar-CH₂-Ar (Methylene Bridge) |

| ~ 1.6 | m | 4H | O-CH₂-CH₂ (Butoxy) |

| ~ 1.4 | m | 4H | CH₂-CH₃ (Butoxy) |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Interactive Data Table: ¹³C NMR Spectral Data for 4,4'-Methylenebis(butyl N-phenylcarbamate) Note: The assignments are based on predicted values and data from similar compounds, as explicitly assigned spectra for this molecule are not readily found in published literature.

| Chemical Shift (δ) (ppm) | Tentative Assignment |

|---|---|

| ~ 154 | C=O (Carbamate) |

| ~ 137 | Aromatic C (quaternary, C-NH) |

| ~ 135 | Aromatic C (quaternary, C-CH₂) |

| ~ 129 | Aromatic CH (meta to NH) |

| ~ 119 | Aromatic CH (ortho to NH) |

| ~ 65 | O-CH₂ (Butoxy) |

| ~ 40 | Ar-CH₂-Ar (Methylene Bridge) |

| ~ 31 | O-CH₂-CH₂ (Butoxy) |

| ~ 19 | CH₂-CH₃ (Butoxy) |

While direct experimental 2D NMR data for 4,4'-Methylenebis(butyl N-phenylcarbamate) is not publicly available, the application of these techniques is crucial for definitive structural confirmation. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the adjacent methylene (B1212753) groups in the butyl chain (δ ~4.1, ~1.6, ~1.4 ppm) and between the aromatic protons on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the proton signals of the butyl chain and the aromatic rings to their corresponding carbon signals. For example, the proton signal at δ ~3.8 ppm would correlate with the carbon signal at δ ~40 ppm, confirming the methylene bridge.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This would be invaluable for confirming the connectivity of the entire molecule. For instance, the N-H proton could show a correlation to the carbonyl carbon (C=O), and the methylene bridge protons (Ar-CH₂-Ar) would show correlations to the aromatic carbons.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The spectrum of 4,4'-Methylenebis(butyl N-phenylcarbamate) would display characteristic absorption bands.

Interactive Data Table: IR Spectral Data for 4,4'-Methylenebis(butyl N-phenylcarbamate)

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3300 | Strong, Sharp | N-H Stretching (Carbamate) |

| ~ 2960-2850 | Strong | C-H Stretching (Aliphatic - CH₂, CH₃) |

| ~ 1700 | Very Strong | C=O Stretching (Carbamate Carbonyl) |

| ~ 1590 | Medium | C=C Stretching (Aromatic Ring) |

| ~ 1530 | Strong | N-H Bending and C-N Stretching |

| ~ 1220 | Strong | C-O Stretching (Ester-like) |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of 4,4'-Methylenebis(butyl N-phenylcarbamate) is C₂₃H₃₀N₂O₄, with a monoisotopic mass of approximately 398.22 Da. nih.gov

In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. While detailed experimental fragmentation data is not available, predictable fragmentation patterns can be inferred. Cleavage alpha to the nitrogen atom and the carbonyl group is common for carbamates. Potential fragmentation could involve the loss of the butoxy group or cleavage at the methylene bridge.

Interactive Data Table: Predicted Mass Spectrometry Data for 4,4'-Methylenebis(butyl N-phenylcarbamate) Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 399.22783 |

| [M+Na]⁺ | 421.20977 |

| [M+K]⁺ | 437.18371 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Coupling for Purity Assessment

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and indispensable technique for the purity assessment of synthesized chemical compounds like 4,4'-Methylenebis(butyl N-phenylcarbamate). This method combines the superior separation capabilities of HPLC with the highly sensitive and specific detection power of MS.

In a typical HPLC-MS analysis, the compound mixture is first introduced into the HPLC system. The different components of the mixture travel through a column packed with a stationary phase at different speeds, based on their affinity for the stationary phase and the mobile phase solvent. This results in the separation of the target compound from any impurities, starting materials, or by-products.

As each separated component elutes from the HPLC column, it is introduced into the mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). This provides a mass spectrum which can confirm the molecular weight of the eluting compound. For 4,4'-Methylenebis(butyl N-phenylcarbamate), the expected monoisotopic mass is approximately 398.22 u. uni.lunih.gov The mass spectrometer can also fragment the parent ion and the resulting fragmentation pattern serves as a molecular fingerprint, further confirming the identity of the compound.

The purity of a sample of 4,4'-Methylenebis(butyl N-phenylcarbamate) is determined by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all observed peaks. While specific analytical data for this compound is not always publicly available, the general methodology remains a standard for quality control in chemical synthesis. sigmaaldrich.com For related compounds like dimethyl (methylenebis(4,1-phenylene))dicarbamate, analytical data including HPLC and LC-MS are often available from commercial suppliers. ambeed.com

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for 4,4'-Methylenebis(butyl N-phenylcarbamate) is not publicly available, the analysis of a closely related model compound, dimethyl 4,4'-methylenebis(phenylcarbamate), provides significant insights into the likely structural characteristics. researchgate.net This model compound shares the core methylene-bridged phenylcarbamate structure, with methyl groups instead of butyl groups on the carbamate (B1207046) function.

Analysis of Unit Cell Parameters and Space Group Symmetry

The crystal structure of dimethyl 4,4'-methylenebis(phenylcarbamate) was determined from clear, colorless, thin platelets grown by slow evaporation. researchgate.net The analysis revealed a monoclinic crystal system. The unit cell is the basic repeating block of the crystal lattice, and its dimensions and angles are crucial crystallographic parameters.

The space group provides information about the symmetry elements present in the crystal structure. For dimethyl 4,4'-methylenebis(phenylcarbamate), the space group was identified as P2₁/n, which is a common space group for organic molecules. researchgate.net This indicates the presence of a two-fold screw axis and a glide plane.

Table 1: Unit Cell Parameters for Dimethyl 4,4'-methylenebis(phenylcarbamate)

| Parameter | Value |

|---|---|

| a | 10.155 Å |

| b | 5.867 Å |

| c | 26.62 Å |

| β | 93.90° |

| Volume | 1587 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.316 g/cm³ |

Data sourced from a study by Gardner and Blackwell (1981). researchgate.net

Examination of Interatomic Distances, Bond Angles, and Dihedral Angles

Detailed examination of the bond lengths, bond angles, and dihedral (torsion) angles within the crystal structure of dimethyl 4,4'-methylenebis(phenylcarbamate) reveals key conformational features. The molecule is not planar. The two phenyl rings are inclined relative to each other, and the urethane (B1682113) groups are twisted out of the plane of the aromatic rings. researchgate.net

A key feature is the Ar-CH₂-Ar angle, which is 112.4°. The two phenyl rings are mutually inclined at an angle of 90.0°. researchgate.net The conformation is further described by the dihedral angles between the planes of the urethane groups and their adjacent phenyl rings, which are 74.5° and 35.5°. researchgate.net These specific orientations are the result of a balance between steric hindrance and the optimization of intermolecular interactions, such as hydrogen bonding between the urethane groups, which is a critical factor in the packing of these molecules in the crystal lattice. researchgate.net

Table 2: Selected Bond Angles for Dimethyl 4,4'-methylenebis(phenylcarbamate)

| Atoms | Angle (°) |

|---|---|

| C(Ar)-C(methylene)-C(Ar) | 112.4 |

Data sourced from a study by Gardner and Blackwell (1981). researchgate.net

Microstructural and Solution-State Characterization

Understanding the behavior of 4,4'-Methylenebis(butyl N-phenylcarbamate) in solution is crucial, as many applications and biological interactions occur in a liquid phase. This includes its tendency to form larger assemblies or aggregates.

Investigation of Aggregate Formation in Solution using Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. It is particularly useful for investigating the potential for compounds like 4,4'-Methylenebis(butyl N-phenylcarbamate) to form aggregates in aqueous or organic media. The formation of such aggregates is a known phenomenon for many small molecules. nih.govutoronto.ca

The principle of DLS involves illuminating a solution with a laser and detecting the scattered light at a specific angle. The intensity of the scattered light fluctuates over time due to the Brownian motion of the particles. Larger particles move more slowly than smaller ones, causing the intensity fluctuations to be slower. A correlator analyzes these fluctuations to determine the diffusion coefficient of the particles, which can then be used to calculate the hydrodynamic radius (size) of the particles using the Stokes-Einstein equation.

An increase in the scattering intensity and the measured particle size can indicate the formation of aggregates. nih.gov This process is often concentration-dependent, with aggregation occurring above a certain critical aggregation concentration (CAC). utoronto.ca However, DLS data interpretation can be complex. The standard models used in DLS analysis assume uniform, spherical particles. If the aggregates of 4,4'-Methylenebis(butyl N-phenylcarbamate) are irregular in shape, such as forming sheets or fibrous structures, this can lead to inaccuracies and large fit errors in the size determination. nih.gov Despite these limitations, DLS remains a primary and valuable tool for the initial screening and characterization of small-molecule aggregation in solution.

Computational Chemistry and Molecular Modeling of 4,4 Methylenebis Butyl N Phenylcarbamate

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of molecules. DFT calculations could provide a deep understanding of 4,4'-Methylenebis(butyl N-phenylcarbamate) at the quantum level.

DFT methods are highly effective in predicting spectroscopic data, such as vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. For instance, a DFT study on novel bis-Schiff base derivatives utilized the B3LYP functional with a 6-311++G(d,p) basis set to calculate NMR chemical shifts, which showed reasonable congruence with experimental values. nih.gov A similar approach for 4,4'-Methylenebis(butyl N-phenylcarbamate) would involve optimizing the molecular geometry and then performing frequency and NMR calculations.

The predicted vibrational frequencies would correspond to specific bond stretching, bending, and torsional motions within the molecule, including the N-H, C=O, and C-O-C vibrations of the carbamate (B1207046) groups and the vibrations of the phenyl rings and butyl chains. Similarly, the calculated ¹H and ¹³C NMR chemical shifts would help in the assignment of experimental spectra. nih.gov The reliability of these theoretical calculations is often enhanced by comparing them with available experimental data to validate the chosen computational method and basis set.

Table 1: Hypothetical Comparison of Experimental and DFT-Calculated Vibrational Frequencies for Key Functional Groups in 4,4'-Methylenebis(butyl N-phenylcarbamate)

| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Vibrational Mode |

| N-H | ~3300 | (Predicted) | Stretching |

| C-H (aromatic) | ~3100 | (Predicted) | Stretching |

| C-H (aliphatic) | ~2960 | (Predicted) | Stretching |

| C=O | ~1700 | (Predicted) | Stretching |

| C-N | ~1220 | (Predicted) | Stretching |

Note: Experimental values are typical for carbamates; calculated values would be obtained from a specific DFT study.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.

For 4,4'-Methylenebis(butyl N-phenylcarbamate), an MEP analysis would likely show negative potential (red/yellow) around the carbonyl oxygen atoms of the carbamate groups, indicating these are prime sites for electrophilic interactions, such as hydrogen bonding. researchgate.net The areas around the N-H protons would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. This analysis provides crucial insights into the intermolecular interactions that govern the compound's behavior.

Mulliken charge analysis is a method used to calculate the partial atomic charges in a molecule from the results of a quantum chemical calculation. This provides a quantitative measure of the electron distribution across the molecule.

In 4,4'-Methylenebis(butyl N-phenylcarbamate), a Mulliken charge analysis would likely reveal that the oxygen atoms of the carbamate groups carry significant negative charges, while the carbonyl carbon and the nitrogen atoms are also electronegative. The hydrogen atoms of the N-H groups would have a partial positive charge. This charge distribution is fundamental to understanding the molecule's polarity and its interaction with other molecules.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl chains and the rotational freedom around the methylene (B1212753) bridge and the phenyl-carbamate bonds mean that 4,4'-Methylenebis(butyl N-phenylcarbamate) can adopt numerous conformations.

Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable, low-energy conformations of the molecule. A study on dimethyl 4,4'-methylenebis(phenylcarbamate), a close analog, revealed that the conformation is influenced by the orientation of the phenyl rings and the carbamate groups. researchgate.net The study highlighted that the two phenyl rings are not coplanar. researchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. An MD simulation would model the movement of the atoms, showing how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological receptor. parchem.com This is particularly important for understanding how the molecule might behave in a real-world setting.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov These models can then be used to predict the properties of new, unsynthesized compounds.

To develop a QSPR model for 4,4'-Methylenebis(butyl N-phenylcarbamate) and related compounds, one would first need a dataset of molecules with known experimental or computed properties. These properties, known as descriptors, can include topological, electronic, and steric parameters.

PubChem provides several computed physicochemical descriptors for 4,4'-Methylenebis(butyl N-phenylcarbamate). nih.gov These can be used as a starting point for developing QSPR models.

Table 2: Computed Physicochemical Descriptors for 4,4'-Methylenebis(butyl N-phenylcarbamate)

| Descriptor | Value | Source |

| Molecular Weight | 398.5 g/mol | PubChem |

| XLogP3 | 5.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 12 | PubChem |

| Exact Mass | 398.22055744 | PubChem |

| Topological Polar Surface Area | 76.7 Ų | PubChem |

| Heavy Atom Count | 29 | PubChem |

Source: All data from PubChem CID 3557550. nih.gov

A QSPR model could, for example, correlate the number of rotatable bonds and the polar surface area with a property like solubility or permeability. By building a database of such information for a series of related carbamates, predictive models can be generated to guide the design of new molecules with desired properties.

Computational Prediction of Collision Cross Section (CCS) Values for 4,4'-Methylenebis(butyl N-phenylcarbamate)

For 4,4'-Methylenebis(butyl N-phenylcarbamate), predicted CCS values have been calculated for various adducts using computational modeling approaches. These theoretical predictions are vital for the tentative identification of the compound in complex analytical workflows, such as those used in metabolomics, environmental screening, and extractables and leachables studies. ntnu.no The prediction process typically involves generating a three-dimensional (3D) structure of the ion from its 2D representation (like SMILES) and then simulating its interaction with the drift gas to calculate the momentum transfer collision integral, which defines the CCS value. researchgate.net

Various computational tools and machine learning models, such as CCSbase, are employed for these predictions. mdpi.com These models are trained on large datasets of experimentally determined CCS values to improve their accuracy. rsc.orgresearchgate.net The accuracy of predicted CCS values can vary depending on the computational method, the type of adduct, and the chemical class of the molecule, with prediction errors typically being less than 10%. researchgate.net

The predicted CCS values for different ionic adducts of 4,4'-Methylenebis(butyl N-phenylcarbamate), as calculated by the CCSbase tool, are presented below. These values are given in square angstroms (Ų). mdpi.com

Table 1: Predicted Collision Cross Section (CCS) Values for 4,4'-Methylenebis(butyl N-phenylcarbamate) Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 399.22783 | 199.9 |

| [M+Na]⁺ | 421.20977 | 202.3 |

| [M-H]⁻ | 397.21327 | 205.3 |

| [M+NH₄]⁺ | 416.25437 | 209.9 |

| [M+K]⁺ | 437.18371 | 198.9 |

| [M+H-H₂O]⁺ | 381.21781 | 189.8 |

| [M+HCOO]⁻ | 443.21875 | 222.4 |

| [M+CH₃COO]⁻ | 457.23440 | 227.0 |

| [M+Na-2H]⁻ | 419.19522 | 200.1 |

| [M]⁺ | 398.22000 | 204.0 |

| [M]⁻ | 398.22110 | 204.0 |

Data sourced from PubChemLite, calculated using CCSbase. mdpi.com

Theoretical Studies on Reaction Pathways and Transition State Energetics

As of this writing, specific theoretical studies detailing the reaction pathways and transition state energetics for the synthesis of 4,4'-Methylenebis(butyl N-phenylcarbamate) are not available in the published literature. However, the formation of this molecule can be understood by analogy to well-established computational studies on carbamate synthesis.

The structure of 4,4'-Methylenebis(butyl N-phenylcarbamate) suggests its synthesis likely proceeds from the reaction of 4,4'-methylenedianiline (B154101) (MDA) with a reagent that provides the butyl carbamate functionality. A common laboratory and industrial route for forming aryl carbamates is the reaction of an amine with a chloroformate. wikipedia.org In this case, the reaction would be between MDA and butyl chloroformate.

The generally accepted mechanism for this type of reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the chloroformate. This process can be described by a nucleophilic acyl substitution pathway. Computational studies on similar reactions, such as the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate catalyzed by a palladium complex, have utilized Density Functional Theory (DFT) to elucidate the reaction steps. mdpi.com These studies confirm that such reactions often have significant activation energy barriers, necessitating a catalyst or base to proceed efficiently. mdpi.com

For the uncatalyzed reaction of MDA with butyl chloroformate, the theoretical pathway would involve:

Nucleophilic Attack: The nitrogen atom of one of the amine groups in MDA attacks the carbonyl carbon of butyl chloroformate. This leads to the formation of a tetrahedral intermediate.

Transition State: A high-energy transition state is associated with the formation of this tetrahedral intermediate. Computational models of carbamate formation show that this step is often rate-limiting. researchgate.net

Leaving Group Departure: The tetrahedral intermediate collapses, expelling a chloride ion as the leaving group and forming a protonated carbamate.

Deprotonation: A base, which could be another molecule of MDA or an added scavenger like pyridine, removes the proton from the nitrogen atom to yield the final carbamate product and a hydrochloride salt.

This process would occur sequentially on both amine groups of the MDA molecule to form the final biscarbamate structure. The energetics of each step, including the activation energies of the transition states, can be computationally modeled. For instance, DFT calculations on the carboxylation of anilines to form carbamates show that the Gibbs free energy barrier for the nucleophilic attack can be in the range of 15-20 kcal/mol, depending on the specific reactants and the presence of a catalyst or activating group. rsc.org

Alternative "green" or non-phosgene routes for carbamate synthesis, such as the reaction of amines with dialkyl carbonates or CO₂, have also been investigated computationally. rsc.orgresearchgate.net These studies provide detailed energy profiles, showing that the reaction mechanisms can be complex, sometimes involving concerted pathways where bond formation and proton transfer occur simultaneously. rsc.org While these routes are mechanistically different from the chloroformate pathway, they underscore the importance of computational chemistry in understanding and optimizing carbamate synthesis by identifying key intermediates and transition state energy barriers.

Role of 4,4 Methylenebis Butyl N Phenylcarbamate in Polymer and Materials Science

Utilization as a Model Compound for Polyurethane Synthesis and Architecture

The sheer complexity of polyurethane polymers, with their long, entangled chains, makes direct analysis of their molecular structure challenging. To overcome this, scientists often turn to model compounds that represent a small, repeating segment of the polymer chain. 4,4'-Methylenebis(butyl N-phenylcarbamate) and its analogs, such as the dimethyl or diethyl versions, are excellent models because they accurately represent the core structure of the "hard segments" in many polyurethane elastomers.

Polyurethane elastomers derive their unique mechanical properties from a microphase-separated morphology, consisting of flexible "soft segments" and rigid "hard segments." The hard segments, typically formed from the reaction of a diisocyanate like MDI and a short-chain diol, tend to aggregate into ordered, crystalline domains. These domains act as physical crosslinks within the amorphous soft segment matrix, imparting strength and elasticity to the material.

Research has utilized analogs like dimethyl 4,4'-methylenebis(phenylcarbamate) as a direct model for these MDI-based hard segments. X-ray diffraction studies on single crystals of this model compound provide precise information on bond lengths, bond angles, and molecular conformation that is not obtainable from the bulk polymer. This analysis reveals how individual MDI-urethane units pack together and, crucially, the nature of the hydrogen bonding between the urethane (B1682113) groups. This intermolecular hydrogen bonding is a primary driving force for the aggregation of hard segments and is fundamental to the development of the material's properties.

By understanding the structure of the model compound, researchers can elucidate its influence on the mechanical properties of the bulk polyurethane. The study of MDI-based model compounds helps to explain how the inherent geometry of the MDI unit and the strong, directional hydrogen bonds of the carbamate (B1207046) group dictate the formation and stability of the hard segment domains.

For example, the tensile strength and modulus of a polyurethane material are directly related to the efficiency of these hard domains as stress-bearing physical crosslinks. The specific arrangement of the phenyl rings and the orientation of the carbamate groups, as observed in the model compound's crystal structure, determine how effectively these segments can pack and interact. This insight allows for the prediction of how changes in the chemical structure will affect the final mechanical performance, enabling the design of polyurethanes with tailored hardness, elasticity, and durability.

Functional Applications in Advanced Polymeric Systems

Beyond its role as a passive model, the chemical structure of 4,4'-Methylenebis(butyl N-phenylcarbamate) lends itself to functional applications in advanced polymer systems, particularly where controlled reactivity is desired.

4,4'-Methylenebis(butyl N-phenylcarbamate) is chemically classified as a "blocked diisocyanate." The highly reactive isocyanate groups (–NCO) of the parent MDI molecule have been "blocked" by reacting them with butanol to form stable carbamate linkages. wikipedia.org This principle is widely used to create one-component (1K) polyurethane systems that are stable during storage but become reactive under specific conditions. wikipedia.org

When heated, the carbamate bond can reverse, regenerating the original alcohol (butanol) and the highly reactive isocyanate group. enpress-publisher.com This deblocking process allows the MDI to act as a crosslinking agent, reacting with polyols or other active hydrogen-containing compounds in the formulation to form a durable thermoset polymer network. mdpi.comtri-iso.com The temperature at which this deblocking occurs depends on the blocking agent used. tri-iso.com This heat-activated crosslinking is valuable in applications like industrial coatings and adhesives, where it provides a long shelf-life at ambient temperatures and rapid curing upon heating. wikipedia.orgenpress-publisher.com

The integration of carbamate units into different polymer matrices is a strategy for tailoring material performance. Carbamate-functional resins are formulated into coatings to enhance their properties. For instance, resins containing secondary carbamate groups, similar to those in the title compound, have been shown to react with melamine-formaldehyde (MF) resins. paint.org This crosslinking reaction can produce coatings with significantly improved acid resistance compared to standard hydroxyl-functional systems, a critical attribute for applications such as automotive clearcoats. paint.orggoogle.com

The ability to incorporate these structures into various resin backbones, such as acrylics or polyesters, allows for the development of novel matrices with a customized balance of properties like durability, chemical resistance, and adhesion. google.com

Investigation of Structure-Property Relationships in Polymeric Formulations Incorporating Carbamate Units

The core of materials science lies in understanding the relationship between a molecule's structure and the macroscopic properties of the resulting material. The study of 4,4'-Methylenebis(butyl N-phenylcarbamate) and its analogs is a clear example of this principle at work.

Detailed crystallographic studies of model compounds reveal key structural data. This information explains why MDI-based polyurethanes exhibit their characteristic properties. The specific twist angle between the two phenyl rings of the MDI core and the planarity of the carbamate groups influence how the molecules can approach each other. The extensive network of N-H···O=C hydrogen bonds observed in the crystal structures of these models is the definitive feature that promotes the strong, self-associating behavior of the hard segments. This association leads to the microphase separation that is essential for polyurethane elasticity. By precisely determining these structural details in a simple molecule, scientists can build robust models that predict the behavior of complex polymer formulations, enabling the rational design of new materials.

Data Tables

Table 1: Crystallographic Data for a Model MDI-Urethane Compound This table presents representative data from the analysis of dimethyl 4,4'-methylenebis(phenylcarbamate), a close analog and model for the hard segments discussed.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.356 |

| b (Å) | 5.163 |

| c (Å) | 33.15 |

| β (°) | 93.90 |

| Key Interaction | Intermolecular Hydrogen Bonding (N-H···O) |

Impact of Molecular Architecture on Bulk Material Properties

The structure of 4,4'-Methylenebis(butyl N-phenylcarbamate) features a diphenylmethane (B89790) core, which is a common component in the synthesis of high-performance polyurethanes, often introduced via 4,4'-Methylenebis(phenyl isocyanate) (MDI). This rigid unit contributes to the stiffness and thermal stability of the resulting polymer. However, the presence of the N-butyl substituents on the carbamate groups introduces a unique modification compared to conventional polyurethanes derived from unsubstituted or N-H containing diamine chain extenders.

The N-substitution on the carbamate nitrogen atom eliminates the possibility of hydrogen bond donation from this site. In traditional polyurethanes, the hydrogen bonding between the N-H group of the urethane linkage and the carbonyl oxygen is a primary driver of hard segment cohesion and phase separation. The absence of this hydrogen bonding capability in polymers derived from 4,4'-Methylenebis(butyl N-phenylcarbamate) would lead to a significant alteration in the hard segment interactions. This disruption of the typical hydrogen bonding network is expected to reduce the cohesive energy of the hard domains.

Consequently, a lower degree of phase separation between the hard and soft segments is predicted. This can lead to a more homogeneous material with a less defined microphase-separated morphology. The glass transition temperature (Tg) of the soft segment may increase due to the mixing with the hard segments, while the thermal transitions associated with the hard domains might become less pronounced or shift to lower temperatures.

The mechanical properties are also intrinsically linked to the phase morphology. A reduction in hard segment cohesion and phase separation would likely result in a decrease in properties such as tensile strength and modulus, as the reinforcing effect of well-defined, crystalline, or glassy hard domains is diminished. However, the material might exhibit increased flexibility and a lower durometer hardness.

The following table summarizes the predicted impact of the molecular architecture of 4,4'-Methylenebis(butyl N-phenylcarbamate) on the bulk properties of a resulting polyurethane, in comparison to a conventional MDI-based polyurethane with a standard diamine or diol chain extender.

| Property | Conventional MDI-based Polyurethane | Predicted Property of Polyurethane with 4,4'-Methylenebis(butyl N-phenylcarbamate) | Rationale |

| Hydrogen Bonding | Strong, extensive N-H---O=C bonding | Significantly reduced | Absence of N-H donor in the carbamate group. |

| Phase Separation | High degree of microphase separation | Lower degree of microphase separation | Reduced hard segment cohesion due to lack of H-bonding. utwente.nlkpi.ua |

| Tensile Strength | High | Lower | Weaker hard domains provide less reinforcement. utwente.nl |

| Modulus | High | Lower | Reduced stiffness due to less defined hard segment network. |

| Elongation at Break | Moderate to High | Potentially Higher | Increased chain mobility in a more mixed phase system. |

| Glass Transition (Soft Segment) | Lower | Higher | Increased mixing of hard and soft segments. utwente.nl |

| Thermal Stability | High | Potentially altered | The inherent stability of the diphenylmethane core is maintained, but changes in morphology can affect degradation pathways. |

Role of the Butyl Substituent in Polymer Chain Interactions and Morphology

The primary effect of the N-butyl group is the steric hindrance it imposes around the carbamate linkage. This bulkiness further disrupts the packing of the hard segments. In conventional polyurethanes, the planar nature of the urethane groups allows for efficient packing and the formation of ordered, often crystalline, hard domains. The presence of the flexible butyl chains would prevent such close packing, leading to a more amorphous and disordered hard phase. This disruption of hard segment organization contributes to a lower degree of phase separation. kpi.ua

The butyl groups also increase the free volume within the polymer matrix. This can have a significant impact on properties such as gas permeability, where an increase in free volume generally leads to higher diffusion rates of gas molecules. utwente.nl Studies on polyurethanes with alkyl side chains have shown that longer side chains can lead to increased gas permeation. utwente.nl

The flexibility of the butyl chain itself can also influence the dynamics of the polymer chains. At temperatures above the glass transition of the hard segment, the mobility of these side chains could contribute to the viscoelastic properties of the material.

The following table outlines the specific roles of the butyl substituent and their expected consequences on the polymer properties.

| Feature of Butyl Substituent | Consequence on Polymer Chain Interactions and Morphology | Impact on Material Properties |

| Steric Hindrance | Prevents close packing of hard segments, leading to amorphous hard domains. | Reduced crystallinity of hard domains, lower modulus, and hardness. |

| Increased Free Volume | Creates more space between polymer chains. | Increased gas permeability, potentially lower density. utwente.nl |

| Reduced Hard Segment Polarity | Increases compatibility between hard and soft segments. | Promotes phase mixing, leading to a more homogeneous morphology. |

| Side Chain Flexibility | Introduces additional modes of motion within the hard segment. | May influence viscoelastic behavior and potentially lower the glass transition temperature of the hard segment. |

| Disruption of H-Bonding | Eliminates N-H donor sites. | Drastically reduces hard segment cohesion and the driving force for phase separation. mdpi.com |

Degradation Pathways and Stability Mechanisms of Carbamate Linkages in 4,4 Methylenebis Butyl N Phenylcarbamate

Hydrolytic Stability of Carbamate (B1207046) Bonds within the Compound

The carbamate group, an ester of carbamic acid, is generally more stable than a typical ester linkage but is susceptible to hydrolysis, particularly under basic or acidic conditions and at elevated temperatures. The hydrolytic stability of 4,4'-Methylenebis(butyl N-phenylcarbamate) is largely dictated by the reactivity of its two carbamate functional groups.

Identification and Characterization of Hydrolysis Products

The hydrolysis of the carbamate linkages in 4,4'-Methylenebis(butyl N-phenylcarbamate) is expected to cleave the bond between the carbonyl carbon and the oxygen of the butyl group, or the bond between the carbonyl carbon and the nitrogen atom.

Under neutral or alkaline conditions, the hydrolysis of N-phenylcarbamates can proceed through a base-catalyzed elimination-addition mechanism (E1cB). This pathway involves the deprotonation of the carbamate N-H group, followed by the elimination of the butoxy group to form an isocyanate intermediate (4,4'-methylenebis(phenyl isocyanate) or MDI). This highly reactive isocyanate would then rapidly react with water to form an unstable carbamic acid, which in turn decomposes to the corresponding primary amine, 4,4'-methylenedianiline (B154101) (MDA), and carbon dioxide. The other primary product of the initial hydrolysis step is 1-butanol.

4,4'-Methylenebis(butyl N-phenylcarbamate) + 2 H₂O → 4,4'-Methylenedianiline (MDA) + 2 1-Butanol + 2 CO₂

In studies on the hydrolysis of MDI-based polyurethanes in subcritical water, the primary decomposition products were indeed identified as the corresponding diamine (MDA) and the polyol. rubber.or.kr For 4,4'-Methylenebis(butyl N-phenylcarbamate), this would analogously yield MDA and 1-butanol.

The hydrolysis of MDI itself has been shown to proceed sequentially, with the formation of a transient intermediate, methylene (B1212753) diphenyl amino-isocyanate, before complete conversion to MDA. researchgate.net It is plausible that the hydrolysis of the bis-carbamate follows a similar stepwise process.

Table 1: Expected Hydrolysis Products of 4,4'-Methylenebis(butyl N-phenylcarbamate)

| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Degradation |

| 4,4'-Methylenedianiline (MDA) | C₁₃H₁₄N₂ | 198.26 | Primary amine product |

| 1-Butanol | C₄H₁₀O | 74.12 | Alcohol product |

| Carbon Dioxide | CO₂ | 44.01 | Gaseous by-product |

This table is generated based on expected chemical reactions.

Kinetic Studies of Hydrolytic Degradation under Controlled Conditions

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, carbamate hydrolysis is catalyzed by both acid and base. Studies on various N-aryl carbamates have shown that the hydrolysis rate is dependent on the electronic nature of the substituents on the aromatic rings. nih.gov Electron-withdrawing groups tend to increase the rate of hydrolysis.

For MDI, the core of the target molecule, the reaction with water is very rapid. The half-life of MDI in water at neutral pH and 298 K has been determined to be approximately 11 seconds. researchgate.net While the carbamate is more stable than the isocyanate, this indicates the inherent reactivity of the MDI moiety towards water.

In a study on the chemical stability of a series of N-phenyl carbamates, it was found that N-monosubstituted carbamates derived from phenols are the most labile towards chemical hydrolysis, with half-lives that can be on the order of minutes at physiological pH. nih.govnih.gov Conversely, N,N-disubstituted carbamates are significantly more stable. researchgate.net Since 4,4'-Methylenebis(butyl N-phenylcarbamate) is an N-monosubstituted carbamate, it is expected to be susceptible to hydrolysis.

Oxidative Degradation of the Methylene Bridge and Phenylcarbamate Moieties

Oxidative degradation can be initiated by exposure to heat, UV radiation, or chemical oxidants. For 4,4'-Methylenebis(butyl N-phenylcarbamate), the primary sites for oxidative attack are the methylene bridge connecting the two phenyl rings and the aromatic rings themselves.

Characterization of Oxidative By-products and Their Formation Mechanisms

The methylene bridge in MDI-based structures is known to be susceptible to oxidation. This can lead to the formation of hydroperoxides, which can then decompose to form various by-products, including ketones. This oxidation of the methylene bridge can also lead to chain scission in polymeric systems.

The aromatic rings can also undergo oxidation, leading to the formation of quinone-imide structures. researchgate.net These chromophoric groups are largely responsible for the yellowing observed in MDI-based polyurethanes upon exposure to light and air. The formation of these structures involves the oxidation of the urethane (B1682113) bond itself. researchgate.net

While specific studies on the oxidative by-products of 4,4'-Methylenebis(butyl N-phenylcarbamate) are not available, it is reasonable to expect the formation of analogous products to those seen in MDI-based polyurethanes. These would include the corresponding benzophenone (B1666685) derivative from the oxidation of the methylene bridge and various colored by-products from the oxidation of the aromatic rings and carbamate groups.

Research on Strategies for Enhancing Oxidative Stability of Carbamate Structures

Research into enhancing the oxidative stability of carbamate-containing materials, particularly polyurethanes, has focused on several strategies. The incorporation of antioxidants is a common approach. These can be radical scavengers (e.g., hindered phenols) or hydroperoxide decomposers.

Another strategy involves modifying the chemical structure to be inherently more stable. For MDI-based materials, replacing the aromatic diisocyanate with an aliphatic one can improve photo-oxidative stability, as the primary chromophore responsible for absorbing UV radiation is removed. However, this would fundamentally change the compound .

For N-aryl carbamates, it has been shown that the introduction of small, electron-donating substituents on the O-aryl moiety can increase hydrolytic stability without compromising other desired properties. nih.gov While this study focused on hydrolytic stability, electronic effects also play a role in oxidative processes.

Thermal Decomposition Processes of 4,4'-Methylenebis(butyl N-phenylcarbamate)

Thermal degradation of 4,4'-Methylenebis(butyl N-phenylcarbamate) involves the cleavage of the carbamate linkages. The decomposition temperature and the nature of the products are dependent on the heating rate and the atmosphere (inert or oxidative).

The thermal decomposition of carbamates can proceed through several pathways. One major pathway is the dissociation of the carbamate back to the isocyanate and the alcohol. This reaction is reversible.

4,4'-Methylenebis(butyl N-phenylcarbamate) ⇌ 4,4'-Methylenebis(phenyl isocyanate) (MDI) + 2 1-Butanol

Another pathway involves the decomposition of the carbamate to a primary amine, an alkene, and carbon dioxide.

4,4'-Methylenebis(butyl N-phenylcarbamate) → 4,4'-Methylenedianiline (MDA) + 2 Butene + 2 CO₂

Studies on the thermal degradation of MDI-based polyurethanes provide insight into the expected behavior of 4,4'-Methylenebis(butyl N-phenylcarbamate). The thermal decomposition of MDI-based polyurethanes typically begins at temperatures around 200°C. rubber.or.kr MDI-based polyurethanes are generally more thermally stable than those based on other diisocyanates like TDI. rubber.or.kr

A study on an MDI-based polyurethane elastomer showed that the thermal degradation in a nitrogen atmosphere occurs in multiple stages. researchgate.net The first stage, occurring at lower temperatures, is primarily associated with the dissociation of the urethane linkages. At higher temperatures, the degradation of the other components of the polymer backbone occurs. The evolved gases during the first stage of decomposition of an MDI-based polyurethane included isocyanates and alcohols. researchgate.net

In an oxidative atmosphere, the thermal stability of MDI-based polyurethanes is lower. For example, MDI-based thermoplastic polyurethanes were found to be stable up to 299-301°C in an inert atmosphere (helium), but only up to 261-272°C in synthetic air. mdpi.com

The thermal degradation of MDI itself has been studied, and the emitted compounds include residual MDI, methylene diphenyl amino-isocyanate, and methylene diphenyl diamine, as well as polymerized forms of these compounds. nih.gov

Table 2: Onset of Thermal Decomposition for MDI-Based Polyurethanes

| Polymer Type | Atmosphere | Onset of Decomposition (1% mass loss) | Reference |

| MDI-based TPU | Helium | 299-301 °C | mdpi.com |

| MDI-based TPU | Synthetic Air | 261-272 °C | mdpi.com |

| MDI-PU | Subcritical Water | 237 °C | rubber.or.kr |

This table presents data for MDI-based polyurethanes as a proxy for the target compound.

Analysis of Thermal Degradation Products, including Isocyanates, Carbodiimides, and Amines (referencing related carbamates)

The thermal degradation of carbamates, including 4,4'-Methylenebis(butyl N-phenylcarbamate), proceeds through several competing pathways, yielding a range of products. The stability of the urethane bond is highly dependent on its structure and the surrounding chemical environment. researchgate.net

The primary degradation mechanism involves the reversible dissociation of the urethane linkage to form the corresponding isocyanate and alcohol. researchgate.netosti.gov For 4,4'-Methylenebis(butyl N-phenylcarbamate), this would result in the formation of 4,4'-methylenebis(phenyl isocyanate) (MDI) and butanol. This reaction is reported to initiate at temperatures between 200 to 250°C. osti.gov

Another significant degradation pathway, particularly for carbamates derived from tertiary alcohols, is the irreversible formation of a primary amine, an olefin, and carbon dioxide. researchgate.netcdnsciencepub.com While the butyl group in 4,4'-Methylenebis(butyl N-phenylcarbamate) is primary, this pathway can still occur under certain conditions. In this case, it would yield 4,4'-methylenedianiline (MDA), butene, and carbon dioxide.

At higher temperatures, further reactions can occur. The isocyanates formed can dimerize to form carbodiimides, with the evolution of carbon dioxide. mdpi.com These carbodiimides can then react with any available alcohol or water to form substituted ureas. mdpi.com Additionally, isocyanates can react with amines present in the system to form ureas. nih.gov

A summary of the primary thermal degradation products of related N-arylcarbamates is presented in the table below.

Table 1: Primary Thermal Degradation Products of N-Arylcarbamates

| Carbamate Type | Primary Degradation Products | References |

| N-phenylcarbamates of tertiary alcohols | Amine, Carbon Dioxide, Olefin | cdnsciencepub.com |

| Ethyl N-methyl-N-phenylcarbamate | N-methylaniline, Carbon Dioxide, Ethylene | researchgate.net |

| General Polyurethanes | Isocyanate, Alcohol, Primary Amine, Olefin, Carbon Dioxide, Secondary Amine | researchgate.net |

| Methyl N-phenyl carbamate | Phenyl Isocyanate, Aniline (B41778), Urea (B33335) | nih.govutwente.nl |

This table is interactive. Click on the headers to sort the data.

Mechanistic Aspects of Thermolysis and Competing Reactions

The thermolysis of carbamates is a complex process governed by several competing reaction mechanisms. The predominant pathway is influenced by factors such as the structure of the carbamate, temperature, and the presence of catalysts or impurities like water. researchgate.netnih.gov

Three main mechanisms have been proposed for the thermal degradation of the urethane linkage:

Dissociation to Isocyanate and Alcohol: This is a reversible reaction and is often the initial and primary degradation step. researchgate.netosti.gov The stability of the resulting isocyanate and alcohol influences the equilibrium of this reaction.

Formation of Primary Amine, Olefin, and Carbon Dioxide: This irreversible pathway is thought to proceed through a six-membered cyclic transition state. researchgate.netcdnsciencepub.com It is more prevalent in carbamates with certain structural features, such as those derived from tertiary alcohols.

Decarboxylation to a Secondary Amine: This mechanism involves the loss of carbon dioxide to form a secondary amine. researchgate.net

The isocyanates generated during thermolysis are highly reactive and can undergo several subsequent reactions, leading to a complex mixture of products. nih.gov These competing reactions include:

Dimerization and Trimerization: Isocyanates can react with themselves to form dimers (uretdiones) and trimers (isocyanurates). nih.gov

Reaction with Water: In the presence of water, isocyanates can hydrolyze to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. nih.gov

Reaction with Amines: The newly formed amines can react with other isocyanate molecules to produce substituted ureas. nih.gov

Reaction with Unconverted Carbamate: Isocyanates can also react with the original carbamate molecules. nih.gov

The presence of catalysts can significantly alter the degradation pathways. For instance, some catalysts may favor the decomposition of carbamates to amines and urea, while others may promote the desired reverse reaction to isocyanates. nih.govutwente.nl

Implications for Chemical Recycling Strategies of Carbamate-Based Materials

The degradation pathways of carbamate linkages have significant implications for the chemical recycling of polyurethane materials. The goal of chemical recycling is to depolymerize the polymer into its constituent monomers or other valuable chemical feedstocks. acs.orgrsc.org

The reversible dissociation of the urethane bond into an isocyanate and an alcohol is a particularly promising pathway for the chemical recycling of polyurethanes. acs.org This process, often referred to as thermolysis or alcoholysis, allows for the potential recovery of the original isocyanate and polyol monomers, which can then be used to synthesize new, virgin-quality polyurethanes. acs.orgacs.org

Several chemical recycling strategies leverage the thermal instability of the carbamate bond:

Glycolysis: This is one of the most developed chemical recycling methods for polyurethanes. It involves reacting the polymer with a glycol at elevated temperatures (around 240°C) to break down the urethane linkages and produce polyols that can be used in the production of new polyurethanes. acs.org

Alcoholysis: Similar to glycolysis, this process uses various alcohols to depolymerize the polyurethane, yielding the original polyol and carbamate products. scirp.org This method, followed by a thermolysis step to convert the carbamates back to isocyanates, presents a two-step approach to recover both main monomers. acs.org

Pyrolysis: This thermochemical process involves heating the polyurethane waste in the absence of oxygen to produce a mixture of gas, oil, and solid char. scirp.orgplasticsengineering.org The composition of the products can be controlled by adjusting the process parameters.

The success of these recycling strategies depends on maximizing the yield of the desired monomers while minimizing the formation of unwanted side products from the competing degradation reactions discussed in the previous section. nih.gov Therefore, a thorough understanding of the degradation mechanisms is crucial for optimizing reaction conditions and developing catalysts that selectively promote the desired depolymerization pathway. nih.govacs.org

Photodegradation Studies of Aromatic Diisocyanate-Based Carbamate Systems

Polyurethanes based on aromatic diisocyanates, such as MDI, are known to be susceptible to photodegradation upon exposure to UV radiation, leading to discoloration and a loss of mechanical properties. dtic.milresearchgate.net The primary mechanisms involved in the photodegradation of these systems are the photo-Fries rearrangement and photo-oxidation. researchgate.net

Upon absorption of UV light, the aromatic urethane linkage can undergo a photo-Fries rearrangement. This process involves the cleavage of the ester-amide bond, followed by the recombination of the resulting radicals at the ortho or para positions of the aromatic ring. dtic.milcapes.gov.br This rearrangement leads to the formation of new chemical species that can contribute to the yellowing of the material.

In the presence of oxygen, photo-oxidative degradation pathways become significant. These reactions are initiated by the formation of free radicals, which can then react with oxygen to form peroxy radicals. These peroxy radicals can abstract hydrogen atoms from the polymer backbone, leading to chain scission and the formation of various oxidation products, including aldehydes, ketones, and carboxylic acids. researchgate.netresearchgate.net

Studies on model compounds like ethyl N-phenylcarbamate have shown that the flexibility of the polymer matrix can influence the distribution of photo-Fries products. dtic.mil The extent of photodegradation is often accelerated above the glass transition temperature of the polymer, highlighting the role of chain mobility and oxygen diffusion in the degradation process. dtic.mil

The photodegradation of MDI-based polyurethane ureas has also been investigated, revealing the formation of photo-Fries products. dtic.mildtic.mil The rate and extent of degradation can be influenced by factors such as the chemical structure of the soft segment and the presence of urea linkages. dtic.mil

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Yield and Selectivity

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research is critically focused on developing greener, safer, and more efficient synthetic pathways for 4,4'-Methylenebis(butyl N-phenylcarbamate).

Key research thrusts include:

Non-Phosgene/Isocyanate Routes: A major goal is the complete avoidance of toxic precursors. nih.govresearchgate.net Methodologies utilizing carbon dioxide (CO₂) as a C1 feedstock are particularly promising. organic-chemistry.orgorganic-chemistry.org Three-component coupling reactions of amines, CO₂, and halides, or the direct conversion of CO₂ using regenerable reagents, represent sustainable alternatives. organic-chemistry.orgorganic-chemistry.org

Catalyst Development: Research into novel catalysts is crucial for improving reaction rates and selectivity. Zinc salts, for instance, have shown promise in catalyzing the synthesis of carbamates from aromatic amines and CO₂. researchgate.net The development of recoverable and reusable catalysts, such as polymer-supported or magnetic catalysts, is also a key area for enhancing the sustainability of the process. researchgate.net

Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. beilstein-journals.org Coupling steps like the Curtius rearrangement in a flow system can produce carbamate (B1207046) structures in high yield and purity. beilstein-journals.org

High-Selectivity Condensation: For biscarbamates like the target compound, achieving high selectivity for the 4,4'-isomer over other isomers (e.g., 2,4'-) is critical for ensuring the desired polymer properties. A patented method demonstrates that reacting N-phenyl carbamates with a methylenating agent in the presence of a zinc halide catalyst can produce 4,4'-diphenylmethane dicarbamates with high selectivity and yield. google.com

Table 1: Comparison of Synthetic Methodologies for Carbamates

| Methodology | Precursors | Key Advantages | Key Challenges |

|---|---|---|---|

| Isocyanate-Based | Alcohol, Isocyanate | High yield, well-established | Use of highly toxic isocyanates nih.gov |

| Chloroformate Route | Amine, Chloroformate | Versatile | Generates HCl waste, long reaction times nih.gov |

| CO₂-Based Coupling | Amine, CO₂, Halide/Alkoxide | Utilizes CO₂, milder conditions researchgate.netorganic-chemistry.org | Requires effective catalysts, potential for side reactions |

| Condensation of N-phenylcarbamates | N-phenylcarbamate, Methylenating Agent | High selectivity for 4,4'-isomer google.com | Requires specific catalysts (e.g., zinc halides) google.com |

| Continuous Flow Synthesis | Carboxylic Acid, Azide (for Curtius) | Enhanced safety, scalability, high purity beilstein-journals.org | Requires specialized reactor setups |

Application of Advanced In-Situ Characterization Techniques for Real-time Reaction Monitoring

To optimize the synthesis of 4,4'-Methylenebis(butyl N-phenylcarbamate) and its subsequent polymerization, it is essential to monitor the reaction in real-time. Advanced in-situ spectroscopic techniques provide a window into the reaction vessel, allowing for precise control over reaction kinetics and product quality.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the progress of polyurethane and carbamate synthesis. azom.com By tracking the disappearance of reactant peaks (e.g., isocyanate at ~2270 cm⁻¹) and the appearance of product peaks (e.g., carbamate N-H and C=O bands), researchers can gain a detailed understanding of the reaction kinetics. azom.comthermofisher.com Combining rheometry with FTIR allows for the simultaneous analysis of both chemical and physical changes during polymerization. thermofisher.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is particularly well-suited for process monitoring in industrial settings. nih.gov Using fiber-optic probes, NIR can be used for real-time, in-line analysis of polyurethane reactions, quantifying the concentration of reactants and monitoring the reaction endpoint. nih.govguided-wave.com This leads to improved product consistency and reduced reaction times. nih.gov

Raman Spectroscopy: This technique is complementary to IR spectroscopy and can be effective for monitoring urethane (B1682113) reaction kinetics, even under nonisothermal conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically an offline technique, advancements in flow-NMR and process-NMR are enabling its use for real-time analysis. It can provide detailed structural information about the intermediates and final products formed during the reaction. nih.govchemrxiv.org

Table 2: In-Situ Characterization Techniques for Carbamate Synthesis

| Technique | Information Obtained | Advantages |

|---|---|---|

| FTIR Spectroscopy | Real-time concentration of reactants and products, reaction kinetics, identification of functional groups. azom.comthermofisher.com | High chemical specificity, can be coupled with other techniques like rheometry. thermofisher.com |

| NIR Spectroscopy | Quantitative determination of reactants (e.g., isocyanate), OH number of polyols, reaction endpoint. nih.govguided-wave.com | Suitable for remote and in-process monitoring via fiber optics, fast data acquisition. nih.govguided-wave.com |

| NMR Spectroscopy | Detailed molecular structure, conformational analysis, identification of isomers. nih.govchemrxiv.org | Provides unambiguous structural information. |

Rational Design and Development of Tailored Materials with Specific Performance Attributes Leveraging the Carbamate Structure

The unique structure of the carbamate group offers significant opportunities for the rational design of polymers with specific, predictable properties. nih.govacs.orgacs.org The carbamate linkage is more rigid than an ester linkage and can influence the conformational landscape of the polymer backbone. acs.orgacs.org

Future research will focus on:

Structure-Property Relationship Studies: A deep understanding of how the molecular architecture of 4,4'-Methylenebis(butyl N-phenylcarbamate) translates into macroscopic properties is essential. mdpi.com Key structural features include the rigid diphenylmethane (B89790) core, which imparts thermal stability and stiffness, and the flexible butyl chains, which can influence solubility and processability. The carbamate group itself is polar and capable of hydrogen bonding, which significantly impacts inter-chain interactions and mechanical properties. acs.orgnih.gov

Sequence-Defined Polymers: Carbamates are emerging as a key backbone for creating sequence-defined polymers. nih.govacs.orgacs.org By precisely controlling the monomer sequence in copolymers incorporating the 4,4'-Methylenebis(butyl N-phenylcarbamate) unit, it may be possible to create materials with advanced functionalities, such as data storage or specific transport properties. nih.gov

High-Performance Composites: The inherent properties of polymers derived from this biscarbamate can be further enhanced by creating nanocomposites. acs.org The introduction of nanofillers can significantly improve mechanical strength, thermal stability, and flame retardancy. acs.org

Table 3: Leveraging Structural Motifs of 4,4'-Methylenebis(butyl N-phenylcarbamate) for Material Design

| Structural Motif | Potential Impact on Material Properties |

|---|---|

| Diphenylmethane Core | High rigidity, thermal stability, aromatic interactions. |

| Carbamate Linkage (-NH-CO-O-) | Rigidity, hydrogen bonding capability, polarity, controlled degradation site. acs.orgnih.gov |

| Butyl Chains (-C₄H₉) | Flexibility, solubility in organic solvents, influences on glass transition temperature. |

| N-Phenyl Group | Aromatic stacking interactions, influences electronic properties. |

Deeper Exploration of Degradation Mechanisms for Improved Material Longevity and Circular Economy Approaches

For materials derived from 4,4'-Methylenebis(butyl N-phenylcarbamate) to be truly sustainable, they must be durable in service yet designed for end-of-life recycling. This necessitates a thorough understanding of their degradation mechanisms.